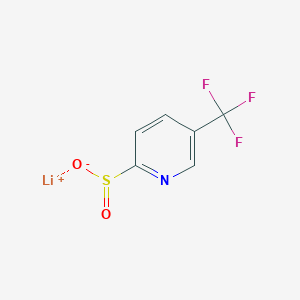

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate

Description

Properties

IUPAC Name |

lithium;5-(trifluoromethyl)pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDKTANUBQHRQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NC=C1C(F)(F)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with lithium sulfinate. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield. Industrial production may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonates.

Reduction: The compound can be reduced to form sulfides.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Sulfides

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

Medicine: Explored for its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium 5-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, making it highly reactive in various chemical transformations. The sulfinate group can participate in redox reactions, further expanding the compound’s versatility in different applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with lithium 5-(trifluoromethyl)pyridine-2-sulfinate:

Sodium 5-(Trifluoromethyl)pyridine-2-Sulfinate

- Molecular Formula : C₆H₃F₃NNaO₂S

- Key Features :

- Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (81% yield) using sodium sulfinate .

Lithium 2-Fluoro-5-Methylpyridine-3-Sulfinate (CAS 2228434-15-7)

- Molecular Formula: C₆H₇FLiNO₂S

- Key Features: Substituted with 2-fluoro and 5-methyl groups instead of 5-CF₃. Sulfinate group at the 3-position rather than 2-position. Potential for regioselective coupling due to fluorine’s electron-withdrawing effects .

1,3,4-Oxadiazole Thioether Derivatives

- Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

- Key Features :

Comparative Data Table

Biological Activity

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound is characterized by the following structural elements:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom, which influences the compound's reactivity and interaction with biological targets.

- Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to targets.

- Sulfinyl Group : The sulfinyl moiety (–SO2–) is known for its reactivity, allowing the compound to act as a sulfonylating agent in various biological processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, enhancing its interaction with lipid membranes and biological molecules. The mechanism involves:

- Enzyme Modulation : The compound can transfer its sulfinyl group to other molecules, thereby modulating enzyme activity and influencing various metabolic pathways.

- Target Specificity : The unique electronic properties conferred by the trifluoromethyl group may enhance selectivity towards certain biological targets, making it a candidate for drug development .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the growth of specific cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Modulation | Modulation of enzyme activities |

Table 2: Case Studies on Biological Effects

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : Research on breast cancer cell lines revealed that treatment with the compound led to increased rates of apoptosis. Mechanistic studies suggested that this effect was mediated through oxidative stress pathways.

- Enzyme Interaction Studies : Investigations into the compound's role as a sulfonylating agent showed that it could effectively modify enzyme activity, leading to altered metabolic processes within cells .

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| LiOH in THF (0°C) | 75–80 | 97–99 | Moisture sensitivity |

| LiH in DMF (25°C) | 65–70 | 95–97 | Byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.